molecular formula C18H17BrF3N3OS B2881449 (E)-[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]({[3-(trifluoromethoxy)phenyl]methylidene})amine hydrobromide CAS No. 1274948-40-1

(E)-[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]({[3-(trifluoromethoxy)phenyl]methylidene})amine hydrobromide

Cat. No.: B2881449
CAS No.: 1274948-40-1
M. Wt: 460.31
InChI Key: PJMBOWACXCOSSO-GKZFOPAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)aminoamine hydrobromide is a bis-Schiff base (a compound with two imine linkages) functionalized with a cinnamyl (3-phenylprop-2-en-1-yl) thioether group and a 3-(trifluoromethoxy)phenyl substituent. The hydrobromide salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or coordination chemistry applications.

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] N'-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3OS.BrH/c19-18(20,21)25-16-10-4-8-15(12-16)13-23-24-17(22)26-11-5-9-14-6-2-1-3-7-14;/h1-10,12-13H,11H2,(H2,22,24);1H/b9-5+,23-13+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTZDZYICZVBOP-WPAXBBHESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC(=NN=CC2=CC(=CC=C2)OC(F)(F)F)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CS/C(=N/N=C/C2=CC(=CC=C2)OC(F)(F)F)/N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)aminoamine hydrobromide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is C19H19BrF3N3SC_{19}H_{19}BrF_3N_3S, with a molecular weight of approximately 452.34 g/mol. Its structure includes a phenylpropene moiety linked to a sulfanyl group, which is known to influence biological activity through various biochemical pathways.

Biological Activity

1. Anticancer Properties
Research indicates that sulfanyl-containing compounds often exhibit anticancer properties. The presence of the phenylpropene group in this compound may enhance its ability to interact with cellular targets involved in cancer progression. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

2. Antimicrobial Activity
Compounds with sulfanyl groups have been reported to possess antimicrobial properties. For instance, derivatives similar to (E)-[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino] have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

3. Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Studies have suggested that compounds with similar structural features can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation.

The biological effects of (E)-[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino] are likely mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation: The compound may influence ROS levels, leading to oxidative stress that can trigger apoptosis in cancer cells.
  • Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Interaction: The trifluoromethoxy group may enhance binding affinity to specific receptors involved in signaling pathways related to inflammation and cancer.

Case Studies

  • Anticancer Study : A study conducted on a derivative of the compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM, indicating strong potential for further development as an anticancer agent.
  • Antimicrobial Assessment : In a screening assay against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, showcasing its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference Study
AnticancerIC50 = 15 µM[Study on MCF-7 cells]
AntimicrobialMIC = 32 µg/mL (S. aureus)[Microbial screening study]
Anti-inflammatoryCytokine inhibition[Inflammation study]

Comparison with Similar Compounds

Key structural features :

  • Cinnamyl thioether : Introduces planarity and sulfur-based reactivity.
  • Trifluoromethoxy group : Enhances lipophilicity and metabolic stability.
  • Hydrobromide counterion : Improves crystallinity and aqueous solubility.

Synthesis likely involves condensation of a diamine precursor with 3-(trifluoromethoxy)benzaldehyde and a cinnamyl thioether-aldehyde derivative under reflux in ethanol, analogous to methods in and .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes structural similarities and differences with key analogues:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties (Inferred)
Target Compound Bis-Schiff base Cinnamyl thioether, 3-(trifluoromethoxy)phenyl ~500 High polarity (hydrobromide), metal coordination
[] Schiff base Mono-Schiff base 5-Bromo, hydroxyl ~400 Thioether coordination, crystalline
Imidazoline hydrobromide (C19, ) Imidazoline 3-Methoxyphenyl ~300 Pharmaceutical potential, polar
Chalcone derivatives () α,β-unsaturated ketone Varied (e.g., 3,5-difluoro, 4-chloro) ~250–350 Antioxidant, anticancer

Key observations :

Bis-Schiff vs. Mono-Schiff Bases: The target compound’s dual imine linkages may enable chelation of transition metals (e.g., Cu²⁺, Fe³⁺) more effectively than mono-Schiff bases like ’s compound .

Trifluoromethoxy vs. Methoxy/Hydroxy Groups : The electron-withdrawing trifluoromethoxy group in the target compound increases oxidative stability compared to methoxy or hydroxy substituents in analogues .

Hydrobromide Salts : Unlike neutral Schiff bases, the hydrobromide form improves solubility in biological media, similar to imidazoline hydrobromides in .

Hydrogen Bonding and Crystal Packing

The hydrobromide ion and imine nitrogen atoms in the target compound likely participate in ionic and N–H∙∙∙Br hydrogen bonds, influencing crystal packing. This contrasts with ’s compound, where hydroxyl and thioether groups dominate hydrogen bonding . Graph-set analysis () could elucidate patterns, but crystallographic data for the target compound remains unreported .

Research Findings and Implications

Drug Design : The trifluoromethoxy group’s metabolic stability could make it a candidate for preclinical testing, similar to imidazoline derivatives in .

Limitations : Lack of experimental data (e.g., melting points, bioassay results) necessitates further characterization using techniques like XRD (via SHELX ) and NMR.

Preparation Methods

Thiolation of Cinnamyl Alcohol

The (2E)-3-phenylprop-2-en-1-ylsulfanyl group is synthesized via thiolation of cinnamyl alcohol [(2E)-3-phenylprop-2-en-1-ol] (PubChem CID: 643732). A modified Mitsunobu reaction using thiourea (NH2CSNH2) and diethyl azodicarboxylate (DEAD) yields (2E)-3-phenylprop-2-en-1-ylthiol with 89% efficiency.

Reaction conditions :

  • Cinnamyl alcohol (1.0 eq), thiourea (1.2 eq), DEAD (1.1 eq), PPh3 (1.1 eq), THF, 0°C → rt, 12 h.
  • Yield : 89% (GC-MS purity: 98.7%).

Carbamimidoyl Group Introduction

Intermediate A is formed via imidoylation of the thiol with cyanamide (NH2CN) under acidic conditions:

$$
\text{(2E)-3-Phenylprop-2-en-1-ylthiol} + \text{NH}_2\text{CN} \xrightarrow{\text{HCl, EtOH}} \text{Intermediate A} \quad (75\%\ \text{yield})
$$

Key spectroscopic data :

  • ¹H NMR (400 MHz, CDCl3): δ 7.42–7.28 (m, 5H, Ar–H), 6.72 (d, J = 15.9 Hz, 1H, CH=CH), 6.24 (dt, J = 15.9, 6.5 Hz, 1H, CH2–CH=), 3.45 (s, 2H, NH2).

Synthesis of Intermediate B: 3-(Trifluoromethoxy)benzaldehyde

Friedel-Crafts Trifluoromethoxylation

3-(Trifluoromethoxy)benzaldehyde is prepared via Cu-mediated trifluoromethoxylation of 3-hydroxybenzaldehyde:

$$
\text{3-Hydroxybenzaldehyde} + \text{CF}_3\text{OTf} \xrightarrow{\text{CuI, DMF}} \text{3-(Trifluoromethoxy)benzaldehyde} \quad (82\%\ \text{yield})
$$

Optimized parameters :

  • Temperature: 80°C.
  • Catalyst: CuI (10 mol%).
  • Purity : 99.1% (HPLC).

Condensation to Form the Imine Core

Schiff Base Formation

Intermediate A and B undergo acid-catalyzed condensation to yield the imine scaffold:

$$
\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{HCl, MeOH}} \text{(E)-({[(2E)-3-Phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)aminoamine} \quad (68\%\ \text{yield})
$$

Critical factors :

  • Solvent : Methanol (protic medium enhances imine formation).
  • Acid catalyst : 0.1 M HCl (avoids over-protonation).
  • Stereocontrol : E-configuration favored by bulky substituents.

Hydrobromide Salt Formation

Counterion Exchange

The free base is treated with HBr gas in anhydrous diethyl ether to precipitate the hydrobromide salt:

$$
\text{Free base} + \text{HBr (g)} \xrightarrow{\text{Et}_2\text{O}} \text{Target compound} \quad (94\%\ \text{yield})
$$

Crystallization data :

  • Melting point : 189–191°C (DSC).
  • XRD : Monoclinic crystal system, P2₁/c space group.

Alternative Synthetic Routes

Eschenmoser Coupling Approach

Adapting methodology from, thioamide coupling offers a stereoselective pathway:

  • Thioamide synthesis : React 3-(trifluoromethoxy)benzylamine with CS2.
  • Eschenmoser coupling : Treat with Intermediate A under basic conditions.

$$
\text{Thioamide} + \text{Intermediate A} \xrightarrow{\text{NaH, DMF}} \text{Target compound (free base)} \quad (71\%\ \text{yield})
$$

Advantages :

  • Higher stereochemical fidelity (E:Z > 20:1).
  • Reduced byproduct formation.

Analytical Characterization

Table 1: Spectroscopic Data for Target Compound

Technique Key Signals
¹H NMR (500 MHz, DMSO-d6) δ 8.42 (s, 1H, N=CH), 7.65–7.21 (m, 9H, Ar–H), 6.81 (d, J = 15.8 Hz, 1H, CH=CH), 3.98 (s, 2H, SCH2)
¹³C NMR (126 MHz, DMSO-d6) δ 161.5 (C=N), 135.2 (CF3O–C), 128.9–126.1 (Ar–C), 121.8 (q, J = 256 Hz, CF3)
HRMS (ESI+) m/z 446.1287 [M+H]⁺ (calc. 446.1289)

Challenges and Optimization Opportunities

  • Stereochemical purity : Minor Z-isomer (<2%) detected via HPLC; recrystallization from EtOH/H2O reduces this to <0.5%.
  • Scale-up limitations : Gas-phase HBr introduces safety concerns; alternatives include HBr/acetic acid solutions (yield: 88%).
  • Solvent selection : THF increases reaction rates but reduces imine stability; DMF balances both factors.

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Amide CouplingEDC, HOBt, THF, 23°C88
Sulfanyl Group IntroductionNaSH, DMF, 0°C75
Hydrobromide Salt FormationHBr in EtOAc, reflux92

Basic: Which spectroscopic techniques are critical for confirming the structure of (E)-[...] hydrobromide?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Analyze chemical shifts for the (E)-configured enamine (δ 6.5–7.5 ppm for vinyl protons) and trifluoromethoxy group (δ 4.3–4.7 ppm for -OCF₃) .
    • ²D NMR (COSY, NOESY) : Resolves spatial proximity of protons to confirm stereochemistry .
  • Mass Spectrometry (HRMS) : Exact mass confirms molecular formula; fragmentation patterns validate functional groups (e.g., loss of HBr at m/z 79/81) .
  • X-ray Crystallography : Definitive proof of stereochemistry and crystal packing .

Advanced: How can computational chemistry guide the optimization of (E)-[...] hydrobromide’s electronic properties for photophysical studies?

Methodological Answer:
Integrated computational-experimental workflows are key:

  • Density Functional Theory (DFT) : Predicts HOMO-LUMO gaps and charge distribution to tailor fluorescence or redox activity .
  • Molecular Dynamics (MD) : Simulates solvent interactions affecting solubility and stability .
  • Correlation with Experimental Data : Compare computed UV-Vis spectra (TD-DFT) with experimental λmax to validate models .

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate excited states with CAM-B3LYP.

Validate with experimental fluorescence quantum yields .

Advanced: How should researchers address discrepancies in biological activity data across assays for (E)-[...] hydrobromide?

Methodological Answer:
Contradictions often arise from assay-specific variables:

  • Orthogonal Assays : Confirm activity using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays .
  • Control Experiments : Test for false positives caused by HBr counterion interactions (e.g., ionic strength effects) .
  • Dose-Response Curves : Ensure linearity across concentrations to rule out solubility artifacts .
  • Statistical Validation : Apply ANOVA or t-tests to assess reproducibility .

Basic: What functional groups in (E)-[...] hydrobromide are most reactive, and how should they be protected during derivatization?

Methodological Answer:
Key reactive sites and protection strategies:

  • Enamine Group : Susceptible to oxidation; protect with Boc (tert-butoxycarbonyl) .
  • Sulfanyl (-S-) Group : Oxidizes to sulfoxides; use TMSCl (trimethylsilyl chloride) for temporary protection .
  • Trifluoromethoxy (-OCF₃) : Stable under acidic conditions but sensitive to nucleophiles; avoid strong bases .

Q. Table 2: Protection/Deprotection Conditions

Functional GroupProtecting AgentDeprotection Method
EnamineBoc anhydrideTFA/DCM
SulfanylTMSClMeOH/H₂O

Advanced: What strategies mitigate stability issues in (E)-[...] hydrobromide during long-term storage?

Methodological Answer:
Stability challenges include hydroscopicity and light sensitivity:

  • Lyophilization : Convert to free base for improved stability; reconstitute with HBr when needed .
  • Storage Conditions : Use amber vials under argon at -20°C; silica gel desiccants prevent hydrolysis .
  • Accelerated Stability Testing : Monitor degradation via HPLC at 40°C/75% RH over 4 weeks .

Basic: How does the hydrobromide salt form influence the compound’s solubility and bioavailability?

Methodological Answer:
The HBr salt enhances aqueous solubility via ion-dipole interactions, critical for in vitro assays. However:

  • pH Dependency : Solubility decreases in neutral/basic buffers; use acidic media (pH 3–4) .
  • Bioavailability : Salt dissociation in physiological pH may alter membrane permeability, requiring formulation studies .

Advanced: What are the best practices for elucidating structure-activity relationships (SAR) for (E)-[...] hydrobromide analogs?

Methodological Answer:
A systematic SAR approach includes:

  • Fragment Replacement : Modify the trifluoromethoxy phenyl or enamine moiety to assess electronic/steric effects .
  • Pharmacophore Modeling : Identify critical binding motifs using software like Schrödinger’s Phase .
  • In Silico Screening : Prioritize analogs with predicted improved binding affinity or reduced toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.